1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
“2-Fluoro-5-methoxyphenylboronic acid” and “5-Fluoro-2-methylphenylboronic acid” are both organoboron compounds that are used as building blocks in organic synthesis . They are relatively stable, readily prepared, and generally environmentally benign .
Synthesis Analysis
These compounds can be involved in various chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Molecular Structure Analysis
The molecular formula of “2-Fluoro-5-methoxyphenylboronic acid” is C7H8BFO3 and its molecular weight is 169.95 . The molecular formula of “5-Fluoro-2-methylphenylboronic acid” is C7H8BFO2 and its molecular weight is 153.95 .
Physical and Chemical Properties Analysis
“2-Fluoro-5-methoxyphenylboronic acid” has a melting point of 195°C to 196°C . “5-Fluoro-2-methylphenylboronic acid” has a melting point of 144-148 °C (lit.) .
Scientific Research Applications
Synthesis and Biological Activities
1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been explored in various scientific research contexts, demonstrating their versatility and significance. Their synthesis and potential biological activities form a focal point of research, showcasing their applications in medicinal chemistry and beyond.
Microwave-Assisted Synthesis and Analgesic Potential : The compound and its derivatives, such as benzylideneamino)triazole–thione derivatives, have been synthesized using microwave-assisted methods. These compounds have demonstrated significant analgesic effects, highlighting their potential in pain management and drug development (Zaheer et al., 2021).
Photophysical Properties and Application Prospects : The synthesis of 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs) has expanded the fluorophore family of small molecular heterocycles. These ATAs exhibit bright blue fluorescence, excellent quantum yields, and sensitivity to structural changes and microenvironments. Their potential applications as sensors, especially for pH monitoring in biological research, underscore their versatility (Safronov et al., 2020).
Intermolecular Interactions in Derivatives : The study of 1,2,4-triazole derivatives, including fluoro and chloro derivatives, has provided insights into various intermolecular interactions. These interactions are crucial for understanding the compound's behavior in different states and have implications for drug design and molecular engineering (Shukla et al., 2014).
Antibacterial Activity : The antibacterial properties of triazole analogues, such as those derived from piperazine, have been investigated, showing significant inhibition against various pathogenic bacteria. This highlights the potential of these compounds in developing new antibacterial agents (Nagaraj et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(2-fluoro-5-methylphenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-6-2-3-7(11)9(4-6)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENZUZKFIJGFEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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